6-Cyclohexylmethoxy-2-(3'-chloroanilino) purine
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Overview
Description
Preparation Methods
The synthesis of 6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine involves several steps. One common synthetic route includes the reaction of 6-chloropurine with cyclohexylmethanol in the presence of a base to form 6-cyclohexylmethoxypurine. This intermediate is then reacted with 3-chloroaniline under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloroanilino group, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine involves its interaction with cyclin-dependent kinases (CDKs). It functions through the formation of specific serine/threonine protein kinase holoenzyme complexes with CDK1 or CDK2. The cyclin subunit confers the substrate specificity of these complexes and differentially interacts with and activates CDK1 and CDK2 throughout the cell cycle . This interaction modulates the progression of the cell cycle, particularly at the G1-S transition and G2 phase .
Comparison with Similar Compounds
6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine can be compared with other similar compounds, such as:
O6-cyclohexylmethyl-2-(4’-sulfamoylanilino) purine: This compound also inhibits CDKs and has been shown to inhibit the growth of MCF-7 cells.
N-(3-chlorophenyl)-6-(cyclohexylmethoxy)-3H-purin-2-amine: Another similar compound with comparable CDK inhibitory activity.
The uniqueness of 6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine lies in its specific structural features and its ability to form stable complexes with CDKs, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
444722-81-0 |
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Molecular Formula |
C18H20ClN5O |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-(cyclohexylmethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C18H20ClN5O/c19-13-7-4-8-14(9-13)22-18-23-16-15(20-11-21-16)17(24-18)25-10-12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H2,20,21,22,23,24) |
InChI Key |
OUEGMEMDEAOAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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